ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE
CAS No.: 852132-53-7
Cat. No.: VC5525694
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852132-53-7 |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 397.49 |
| IUPAC Name | ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-9-11-23(12-10-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3 |
| Standard InChI Key | DZSNLPKCJXQVPB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Stereochemical Features
The systematic IUPAC name, ethyl 1-(3-methyl-6-phenylimidazo[2,1-b] thiazole-2-carbonyl)piperidine-4-carboxylate, delineates its three primary components:
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A 3-methyl-6-phenylimidazo[2,1-b]thiazole core, which integrates fused imidazole and thiazole rings with methyl and phenyl substituents.
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A piperidine-4-carboxylate group attached via an amide bond to the thiazole ring.
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An ethyl ester functionalizing the piperidine’s carboxylate group .
The SMILES notation CCOC(=O)C1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C confirms the connectivity, while the InChIKey DZSNLPKCJXQVPB-UHFFFAOYSA-N provides a unique stereochemical identifier .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₃S | |
| Molecular Weight | 397.49 g/mol | |
| CAS Registry Number | 852132-53-7 | |
| Topological Polar Surface Area | 93.8 Ų | |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
The compound’s synthesis typically involves sequential reactions:
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Imidazo[2,1-b]thiazole Core Formation: Cyclocondensation of 2-aminothiazoles with α-haloketones under basic conditions generates the bicyclic scaffold . For this derivative, 3-methyl-6-phenyl substitution is achieved using phenylacetaldehyde derivatives.
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Piperidine-4-carboxylate Incorporation: The piperidine ring is introduced via nucleophilic acyl substitution, where the secondary amine of piperidine-4-carboxylate reacts with an activated carbonyl (e.g., acid chloride) on the thiazole.
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Esterification: Ethyl esterification of the piperidine’s carboxyl group is accomplished using ethanol under acidic or coupling agent-mediated conditions .
Analytical Characterization
Post-synthesis validation employs:
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¹H/¹³C NMR: To confirm substituent positions and ring junction geometry.
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High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks matching the theoretical mass.
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X-ray Crystallography: Limited data exist, but related imidazothiazoles show planar fused rings with dihedral angles <10° between heterocycles .
Biological Activities and Mechanistic Insights
Table 2: Hypothesized Pharmacokinetic Properties
| Parameter | Prediction | Rationale |
|---|---|---|
| LogP | ~3.2 | Moderate hydrophobicity from aryl groups |
| Solubility | 10–50 µM in DMSO | Ester and carboxylate moieties |
| CYP450 Inhibition | Likely (CYP3A4) | Piperidine metabolism |
Antimicrobial Activity
Analogous compounds demonstrate broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis (e.g., penicillin-binding protein inhibition) and fungal ergosterol biosynthesis. The thiazole sulfur may coordinate essential metal ions in microbial enzymes, though specific MIC values for this derivative remain unstudied.
Pharmacological Applications and Patent Landscape
Drug Delivery Considerations
The ethyl ester may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement. Piperidine’s basic nitrogen (pKa ~10.5) could facilitate lysosomal trapping in acidic tumor microenvironments .
Future Research Directions
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In Vitro Screening: Prioritize assays against kinase panels (e.g., DiscoverX) and Gram-positive/Gram-negative pathogens.
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ADMET Profiling: Assess hepatic microsomal stability, plasma protein binding, and hERG channel inhibition risks.
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Structural Optimization: Explore replacing the ethyl ester with bioisosteres (e.g., amides) to modulate pharmacokinetics.
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